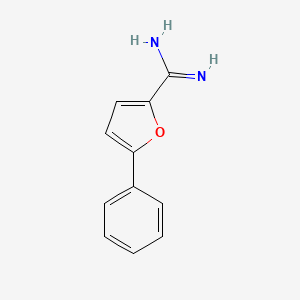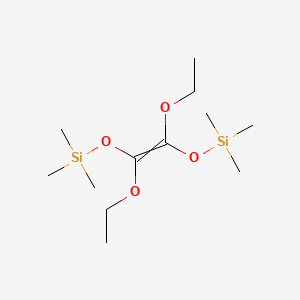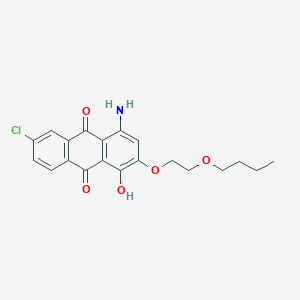
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene core substituted with various functional groups
Métodos De Preparación
The synthesis of 4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the anthracene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of functional groups: The amino, butoxyethoxy, chloro, and hydroxy groups are introduced through various substitution reactions. For example, the amino group can be introduced via nitration followed by reduction, while the butoxyethoxy group can be added through etherification reactions.
Industrial production: Industrial synthesis may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major products: The major products depend on the specific reactions and conditions but may include various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione involves interactions with various molecular targets and pathways:
Molecular targets: May include enzymes, receptors, and other proteins.
Pathways involved: The compound may modulate specific signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione can be compared with similar compounds such as:
Methyl 4-amino-2-(2-butoxyethoxy)benzoate: Shares similar functional groups but has a different core structure.
N-(4-amino-2-chlorophenyl)-2-(2-butoxyethoxy)acetamide: Similar in having an amino and butoxyethoxy group but differs in the overall structure.
2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol: Contains similar ethoxy units but has different terminal groups.
Propiedades
Número CAS |
88605-12-3 |
|---|---|
Fórmula molecular |
C20H20ClNO5 |
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
4-amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20ClNO5/c1-2-3-6-26-7-8-27-15-10-14(22)16-17(20(15)25)18(23)12-5-4-11(21)9-13(12)19(16)24/h4-5,9-10,25H,2-3,6-8,22H2,1H3 |
Clave InChI |
CVJXKCWJZNNNPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


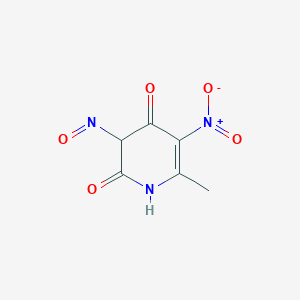
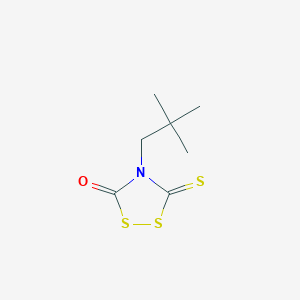
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
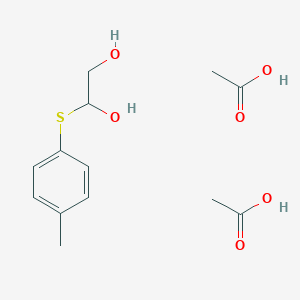

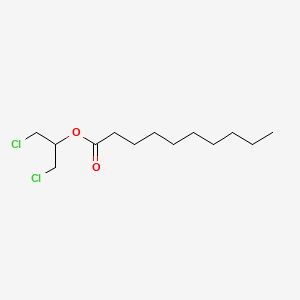
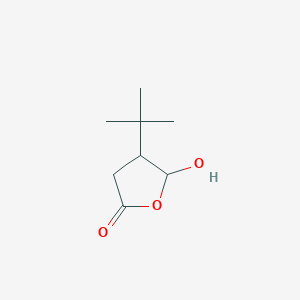
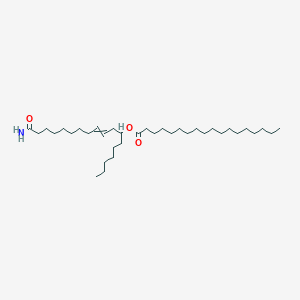
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
